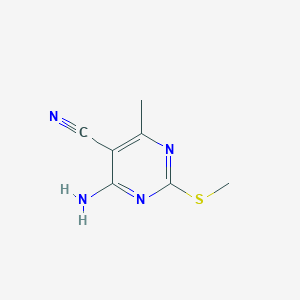

4-Amino-6-metil-2-(metilsulfanil)pirimidina-5-carbonitrilo

Descripción general

Descripción

“4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile” is a chemical compound with the CAS Number 89853-27-0 . It has a molecular weight of 180.23 and its molecular formula is C7H8N4S . This compound is typically stored under inert gas .

Synthesis Analysis

The synthesis of pyrimidines, including “4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile”, involves numerous methods . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of “4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile” includes a pyrimidine ring with a methylsulfanyl group at position 2, an amino group at position 4, a methyl group at position 6, and a carbonitrile group at position 5 .Chemical Reactions Analysis

The reaction involving “4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile” does not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate, but proceeds as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . Its exact mass is 180.04700, and it has a LogP value of 1.54198 . The melting point is reported to be between 237 - 239°C .Aplicaciones Científicas De Investigación

Precursor a Pirimidinas Fusionadas

Este compuesto se puede usar como precursor para pirimidinas fusionadas . Las pirimidinas fusionadas son importantes en el campo de la química medicinal debido a su amplio espectro de actividad biológica . Se utilizan en la construcción de varios compuestos como pirido[2,3-d]pirimidinas, pirimido[4,5-d]pirimidinas, pirazolo-[3,4-d]pirimidinas, quinazolinas, pirimido[4,5,6-de]quinazolinas y otras .

Síntesis de Pirimidinas Polisustituidas

El compuesto se puede usar en la síntesis eficiente de pirimidinas polisustituidas . Estas pirimidinas son significativas debido a su presencia en muchos compuestos biológicamente activos .

Aplicaciones Antiinflamatorias

Se ha encontrado que las pirimidinas, incluidas las que se pueden sintetizar a partir de este compuesto, exhiben efectos antiinflamatorios . Inhiben la expresión y las actividades de ciertos mediadores inflamatorios vitales, lo que las convierte en posibles candidatas para el desarrollo de nuevos fármacos antiinflamatorios .

Síntesis de Pirazolopirimidinas y Pirazolotriazinas

4-Metil-2-(metiltio)pirimidina, un compuesto relacionado, se usa como reactivo para preparar pirazolopirimidinas y pirazolotriazinas . Estos compuestos exhiben una potente actividad contra los virus del herpes .

Síntesis de 4-Sustituidas-2-Aminopirimidinas

El compuesto también se puede usar como material de partida para sintetizar 4-sustituidas-2-aminopirimidinas . Estas son nuevas inhibidoras de la quinasa N-terminal de c-Jun (JNK), que son importantes en el campo de la investigación del cáncer .

Síntesis de Pirimidinonas y Pirimidintionas

El compuesto se puede usar en la síntesis de pirimidinonas y pirimidintionas . Estas son clases importantes de compuestos con diversas actividades biológicas .

Mecanismo De Acción

Target of Action

The primary target of 4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile is the epidermal growth factor receptor (EGFR), a tyrosine kinase . EGFR plays a crucial role in cell proliferation and survival, making it a key target in cancer treatment .

Mode of Action

4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile is designed as an ATP-mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling .

Biochemical Pathways

The inhibition of EGFR by 4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile affects several biochemical pathways. These include the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation . By blocking these pathways, the compound can inhibit tumor growth .

Result of Action

The inhibition of EGFR by 4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile leads to a decrease in cell proliferation and an increase in apoptosis . This results in the reduction of tumor growth .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Direcciones Futuras

Pyrimidines, including “4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile”, have a wide spectrum of biological activity, making them an important pharmacophore for the development of new drugs . Future research could focus on the development of new pyrimidines as anti-inflammatory agents . Additionally, the compound could be used as an intermediate in the synthesis of a variety of interesting heterocyclic systems .

Análisis Bioquímico

Biochemical Properties

4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile plays a significant role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules. For instance, it acts as an ATP mimicking tyrosine kinase inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in cell signaling pathways . The compound’s interaction with EGFR involves binding to the ATP-binding site, thereby inhibiting the receptor’s kinase activity. This inhibition can lead to the suppression of downstream signaling pathways that are essential for cell proliferation and survival.

Cellular Effects

The effects of 4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile on various cell types and cellular processes have been extensively studied. It has been shown to exhibit cytotoxic activities against a panel of human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . The compound influences cell function by inhibiting cell proliferation and inducing apoptosis. It affects cell signaling pathways, gene expression, and cellular metabolism, leading to cell cycle arrest at the G2/M phase and upregulation of caspase-3, a key enzyme in the apoptotic pathway.

Molecular Mechanism

At the molecular level, 4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile exerts its effects through several mechanisms. It binds to the ATP-binding site of EGFR, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the activation of pathways involved in cell proliferation and survival. Additionally, the compound has been found to induce significant apoptotic effects by upregulating the expression of pro-apoptotic proteins and downregulating anti-apoptotic proteins. These changes in gene expression contribute to the compound’s cytotoxic effects on cancer cells.

Temporal Effects in Laboratory Settings

The temporal effects of 4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound has been observed to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. These effects are consistent with the compound’s mechanism of action as an EGFR inhibitor.

Dosage Effects in Animal Models

The effects of 4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent cytotoxicity, with higher doses leading to increased inhibition of tumor growth . At high doses, the compound may also exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage to maximize therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The compound’s metabolites are then excreted through the kidneys. The interaction of the compound with metabolic enzymes can affect metabolic flux and alter the levels of various metabolites. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of 4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and efficacy. For instance, the compound’s ability to reach and inhibit EGFR in cancer cells is essential for its therapeutic effects.

Subcellular Localization

The subcellular localization of 4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target proteins and enzymes . Post-translational modifications, such as phosphorylation, can affect the compound’s localization and activity. Additionally, targeting signals within the compound’s structure may direct it to specific cellular compartments, enhancing its efficacy in inhibiting EGFR and inducing apoptosis in cancer cells.

Propiedades

IUPAC Name |

4-amino-6-methyl-2-methylsulfanylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4S/c1-4-5(3-8)6(9)11-7(10-4)12-2/h1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUGFVVYQOPZGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)SC)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60729068 | |

| Record name | 4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89853-27-0 | |

| Record name | 4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

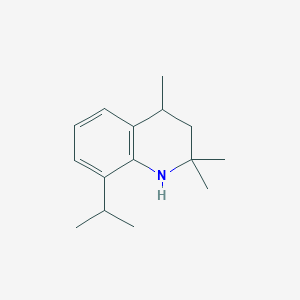

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

copper(I)](/img/structure/B1528346.png)